molecular formula C23H22N4O8 B15545231 Photo-lenalidomide-acid

Photo-lenalidomide-acid

货号: B15545231
分子量: 482.4 g/mol
InChI 键: CGLOIOJVUYAUAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Photo-lenalidomide-acid is a useful research compound. Its molecular formula is C23H22N4O8 and its molecular weight is 482.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H22N4O8

分子量

482.4 g/mol

IUPAC 名称

2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]-2,6-dimethoxyphenoxy]acetic acid

InChI

InChI=1S/C23H22N4O8/c1-33-17-8-12(9-18(34-2)21(17)35-11-20(29)30)25-26-15-5-3-4-13-14(15)10-27(23(13)32)16-6-7-19(28)24-22(16)31/h3-5,8-9,16H,6-7,10-11H2,1-2H3,(H,29,30)(H,24,28,31)

InChI 键

CGLOIOJVUYAUAC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to Photo-Lenalidomide-Acid for Novel Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a thalidomide (B1683933) analog, is a cornerstone therapy for multiple myeloma and other hematological malignancies.[1][2] Its primary mechanism of action involves binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event remodulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][6][7]

While the degradation of IKZF1 and IKZF3 explains many of lenalidomide's anti-myeloma and immunomodulatory effects, the full spectrum of its biological activities and potential off-target effects remains an area of active investigation.[8][9] Identifying the complete repertoire of proteins that interact with the lenalidomide-CRBN complex is crucial for a deeper understanding of its therapeutic mechanisms and for the rational design of next-generation molecular glue degraders.

Photo-affinity labeling (PAL), coupled with chemical proteomics, has emerged as a powerful and unbiased strategy for capturing small molecule-protein interactions directly within a cellular context.[10][11][12] This guide details the use of photo-lenalidomide , a chemical probe equipped with a photo-reactive group and an enrichment handle, to identify both known and novel cellular targets of lenalidomide.[3][13][14] We present the quantitative data validating this probe, detailed experimental protocols for its application, and visualizations of the associated pathways and workflows.

Data Presentation: Quantitative Analysis of Photo-Lenalidomide

The utility of a chemical probe is contingent on its ability to faithfully recapitulate the biological and phenotypic effects of the parent compound. Photo-lenalidomide (pLen) was designed and validated to ensure its activity profile mirrors that of lenalidomide.[3][15]

Table 1: Comparative Phenotypic and Biological Activity

This table summarizes the quantitative comparison of photo-lenalidomide (pLen) and its parent compound, lenalidomide (Len), across various cell-based assays. The data demonstrates that pLen retains the anti-proliferative and immunomodulatory properties of lenalidomide, confirming its suitability as a probe.

Assay TypeCell LineMetricLenalidomidePhoto-lenalidomideReference
Anti-Proliferative Activity MM.1S (Multiple Myeloma)GI₅₀59.2 nM27.2 nM[3][15]
U937 (Leukemia)GI₅₀15.3 nM15.2 nM[3][15]
Substrate Degradation MM.1SIKZF1/IKZF3 Depletion (at 10 µM)ComparableComparable[3][4]
Immunomodulatory Effects Jurkat (T-cells)IL-2 Positive Cells (%)~30%~30%[15]
RAW264.7 (Macrophages)TNF-α InhibitionSignificantSignificant[15]
HEK293TNF-κB Reporter InhibitionSignificantSignificant[3][15]
Table 2: Quantitative Proteomics-Based Target Identification in Live Cells

Chemical proteomics experiments using photo-lenalidomide in different cell lines successfully identified known lenalidomide interactors and uncovered a novel binding partner. The enrichment of these targets was shown to be dependent on the probe and competed by excess parent compound.

Cell LineIdentified ProteinRole / StatusCompetition with LenalidomideKey FindingReference
MM.1S IKZF1 Known NeosubstrateYesValidation of probe in relevant cancer cell line.[3][16]
CRBN Primary Direct TargetYesValidation of probe engagement with the primary target.[3][16]
HEK293T CRBN Primary Direct TargetYesConfirmation of target engagement in a different cell line.[3]
eIF3i Novel Target YesDiscovery of a novel, non-degraded binding partner.[3][4][13]

Signaling and Interaction Pathways

Lenalidomide's mechanism is centered on the formation of a ternary complex. Photo-lenalidomide has been instrumental in confirming this mechanism and revealing new, non-degradative interactions.

Canonical Degradation Pathway of IKZF1/3

Lenalidomide acts as a "molecular glue" between CRBN and its neosubstrates IKZF1 and IKZF3.[17] This induced proximity leads to the ubiquitination of the transcription factors, marking them for destruction by the proteasome.[5] This degradation is a key driver of lenalidomide's therapeutic effects in multiple myeloma.[6]

G cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 IKZF1 IKZF1 / IKZF3 (Neosubstrate) CRBN->IKZF1 Recruits CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 Lenalidomide Lenalidomide Lenalidomide->CRBN Binds Proteasome Proteasome IKZF1->Proteasome Sent to Ub Ubiquitin Ub->IKZF1 Ubiquitination Degradation Degraded IKZF1/3 Proteasome->Degradation Leads to

Caption: Lenalidomide-induced degradation of IKZF1/3 via the CRL4-CRBN complex.

Novel, Non-Degradative Interaction with eIF3i

Using photo-lenalidomide, a novel interaction was discovered in HEK293T cells where lenalidomide promotes the formation of a ternary complex between CRBN and the eukaryotic translation initiation factor 3 subunit i (eIF3i).[3][13] Unlike canonical neosubstrates, eIF3i is not ubiquitinated or degraded upon recruitment, suggesting a novel, non-proteolytic function for lenalidomide-mediated protein complexes.[4] This interaction appears to be cell-type specific, as it was not observed in MM.1S cells.[3]

G cluster_CRL4 CRL4-CRBN Complex CRBN CRBN eIF3i eIF3i (Novel Target) CRBN->eIF3i Recruits TernaryComplex Stable Ternary Complex (CRBN-Len-eIF3i) CRBN->TernaryComplex Lenalidomide Lenalidomide Lenalidomide->CRBN Binds Lenalidomide->TernaryComplex eIF3i->TernaryComplex NoDeg No Degradation TernaryComplex->NoDeg

Caption: Lenalidomide mediates a stable, non-degradative complex with CRBN and eIF3i.

Experimental Protocols & Workflow

The identification of lenalidomide targets using a photo-affinity probe involves a multi-step chemical proteomics workflow.[3][18][19]

Protocol: Target Identification using Photo-Lenalidomide Chemical Proteomics

This protocol outlines the key steps for identifying cellular binding partners of lenalidomide using the photo-lenalidomide probe.

1. Cell Culture and Treatment:

  • Culture cells (e.g., MM.1S or HEK293T) to ~80% confluency.

  • For competition experiments, pre-incubate one set of cells with a 3-fold or higher molar excess of lenalidomide for 1 hour.

  • Treat cells with 50 µM photo-lenalidomide (pLen) and incubate for 1 hour at 37°C. A vehicle-only (DMSO) control should be run in parallel.

2. Photo-Crosslinking:

  • Place the cell culture plates on ice.

  • Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking of the probe to its binding partners.

3. Cell Lysis and Protein Extraction:

  • Wash the cells with cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.

4. Probe Conjugation (Click Chemistry):

  • To the clarified lysate, add reagents for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "clicks" a biotin-azide reporter tag onto the alkyne handle of the crosslinked photo-lenalidomide probe.

  • Typical reagents include: Biotin-PEG4-Azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and Copper(II) sulfate.

  • Incubate the reaction for 1 hour at room temperature.

5. Enrichment of Labeled Proteins:

  • Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein complexes.

  • Wash the beads extensively with lysis buffer and then with a high-stringency buffer (e.g., containing urea) to remove non-specific binders.

6. On-Bead Digestion:

7. Mass Spectrometry Analysis:

  • Collect the peptide-containing supernatant from the beads.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap system).[20][21]

8. Data Analysis:

  • Search the MS/MS spectra against a human protein database to identify peptides and proteins.

  • Perform quantitative analysis (e.g., using label-free quantification or Tandem Mass Tags - TMT) to determine the relative abundance of each identified protein in the pLen-treated sample versus the lenalidomide-competed and vehicle control samples.

  • Potential targets are proteins that are significantly enriched in the pLen sample and whose enrichment is significantly reduced in the competition sample. Results are often visualized using a volcano plot.[3]

Protocol: Competitive Binding Assay for Target Validation

This assay validates the specific binding of photo-lenalidomide to a target protein identified in the proteomics screen.[22][23] It is often performed using Western Blot.

1. Experimental Setup:

  • Perform steps 1-5 from the proteomics protocol above, including a pLen-only sample and a sample pre-incubated with excess lenalidomide (competitor). 2. Elution and Western Blot:

  • After the final wash of the streptavidin beads, elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific to the target of interest (e.g., anti-IKZF1, anti-CRBN, or anti-eIF3i).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence substrate. 3. Interpretation:

  • A strong band in the pLen-only lane and a significantly weaker or absent band in the competitor lane confirms that photo-lenalidomide specifically binds to the target protein in a manner that can be competed by the parent compound.[3]

Visualized Experimental Workflow

The entire process, from treating live cells to identifying protein targets, is a systematic workflow designed to minimize non-specific interactions and confidently identify genuine binding partners.

G cluster_Cell 1. In-Cell Treatment cluster_Biochem 2. Biochemical Processing cluster_Analysis 3. Analysis A1 Treat Cells with Photo-Lenalidomide A3 UV Irradiation (365 nm) to Covalently Crosslink A1->A3 A2 Competition Control: + excess Lenalidomide A2->A3 B1 Cell Lysis A3->B1 B2 Click Chemistry: Attach Biotin Tag B1->B2 B3 Enrichment: Streptavidin Affinity Purification B2->B3 B4 On-Bead Tryptic Digestion B3->B4 C1 LC-MS/MS Analysis of Peptides B4->C1 C2 Quantitative Proteomics Data Analysis C1->C2 C3 Identify Enriched Proteins (Volcano Plot) C2->C3

Caption: Chemical proteomics workflow for photo-lenalidomide target identification.

Conclusion

Photo-lenalidomide is a validated and powerful chemical tool for exploring the cellular interactome of lenalidomide.[3] By faithfully mimicking the parent drug's activity, it allows for the unbiased and covalent capture of binding partners in a physiologically relevant context. Its application has not only confirmed the engagement of known targets like CRBN and IKZF1 but has also led to the discovery of novel, non-degradative interactions, such as the formation of a ternary complex with eIF3i.[3][4] The methodologies presented in this guide provide a robust framework for researchers to utilize photo-lenalidomide and similar photo-affinity probes to dissect complex drug mechanisms, uncover new biological pathways, and accelerate the development of targeted therapeutics.

References

Troubleshooting & Optimization

Improving the efficiency of photocrosslinking with Photo-lenalidomide-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photo-lenalidomide-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for photocrosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a functionalized chemical probe used in photoaffinity labeling (PAL) experiments.[1][2] It is a derivative of lenalidomide (B1683929) that contains two key modifications:

  • A photo-activatable diazirine group : When exposed to long-wave UV light (approx. 350-365 nm), this group forms a highly reactive carbene intermediate.[3] This intermediate can then form a covalent bond with any amino acid residue in very close proximity.[3]

  • An enrichment handle (e.g., a carboxylic acid for conjugation): This handle allows for the subsequent attachment of a reporter tag, like biotin (B1667282) or a fluorescent dye, typically via click chemistry, to enable enrichment and detection of crosslinked proteins.[1]

The primary application is to identify the direct binding partners of lenalidomide within a cellular context.[1][2] By forming a covalent bond upon UV irradiation, it permanently captures both stable and transient protein interactions for subsequent identification by techniques like mass spectrometry.[1][2]

Q2: What are the key advantages of using this compound?

The main advantage is its ability to identify direct and proximal protein interactions in a native cellular environment.[1] Because the reactive group is only activated by light, researchers can control precisely when the crosslinking occurs.[4] This method can capture transient or weak interactions that are often missed by traditional techniques like co-immunoprecipitation.[5] Studies have shown that photo-lenalidomide probes preserve the biological activities of the parent lenalidomide molecule, such as the degradation of target proteins like IKZF1 and IKZF3.[6][7]

Q3: What is the optimal wavelength for activating the diazirine group?

The optimal wavelength for photoactivation of a diazirine is approximately 345-350 nm.[3][8] Standard laboratory UV lamps that emit long-wave UV light at 365 nm are commonly and effectively used.[3][9] It is critical not to use short-wave UV lamps (e.g., 254 nm), as this wavelength can cause significant damage to proteins and nucleic acids, leading to artifacts.[8][10]

Experimental Parameters & Data

This table summarizes key quantitative data and recommended starting conditions for experiments using a photo-lenalidomide probe. Note that specific conditions should always be optimized for your particular cell type and experimental setup.

ParameterRecommended Value/RangeNotes
Probe Concentration 10 - 50 µMStart with a dose-response experiment to find the optimal concentration that balances labeling efficiency with off-target effects.[6][11]
Competition Control 3-fold molar excess (e.g., 150 µM)To confirm specific binding, pre-incubate cells with an excess of the parent compound (lenalidomide) before adding the photo-probe.[11]
Incubation Time 1 hourThis is a common starting point for allowing the probe to engage with its cellular targets before photo-irradiation.[11]
UV Wavelength 350 - 365 nmUse a long-wave UV source. Avoid 254 nm UV light.[8][10]
UV Irradiation Time 1 - 15 minutesShorter times are better for live cells to maintain viability. Optimization is critical to maximize crosslinking while minimizing cell stress.[8][10]
UV Lamp Distance 1 - 5 cm (for low-power lamps)Efficiency decreases with distance. Place the lamp as close as possible to the sample without causing excessive heating.[10]
Cell State Live cells, in suspension or adherentFor in-cell crosslinking, ensure cells are covered in a buffer like PBS during irradiation to avoid UV absorption by media components.[8]

Troubleshooting Guide

Problem 1: Low or No Crosslinking Yield

Q: I am not observing a shift in my protein of interest on a Western blot, or I have low peptide spectral matches (PSMs) in my mass spectrometry data. What could be the cause?

  • A1: Inefficient UV Activation. The UV light source may be too weak, too far from the sample, or the irradiation time may be too short.

    • Solution: Decrease the distance between the UV lamp and your sample (1-5 cm is recommended for lower-powered lamps).[10] Increase the irradiation time incrementally, but be mindful of cell health (for live cells, try not to exceed 15 minutes).[8] Ensure your lamp emits at the correct wavelength (350-365 nm).[10]

  • A2: Suboptimal Probe Concentration. The concentration of this compound may be too low for effective target engagement.

    • Solution: Perform a concentration titration to determine the optimal probe concentration for your system. A range of 10-50 µM is a good starting point.[6][11]

  • A3: Probe Hydrolysis or Degradation. The diazirine moiety can be sensitive. Improper storage or handling can lead to loss of function.

    • Solution: Prepare stock solutions in an appropriate organic solvent like DMSO and store at -20°C or lower. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffer immediately before use.

  • A4: Target Protein Abundance. If your target protein is of very low abundance, detection of the crosslinked product can be challenging.

    • Solution: For Western blot analysis, you may need to enrich your sample for the protein of interest via immunoprecipitation (IP) after crosslinking and cell lysis.[5] For mass spectrometry, consider enrichment strategies post-lysis.

Problem 2: High Background or Non-Specific Labeling

Q: My results show many non-specific bands on a Western blot or a long list of non-specific proteins in my proteomics data, even after competition.

  • A1: Probe Concentration is Too High. Excess probe can lead to non-specific labeling of abundant proteins or proteins that are merely in the vicinity but not true interactors.

    • Solution: Reduce the concentration of the photo-probe. The goal is to use the lowest concentration that still provides a detectable specific signal.[12]

  • A2: Insufficient Removal of Unbound Probe. Unbound probe in the lysate can still become activated and label proteins non-specifically during UV irradiation.

    • Solution: If performing the experiment with cell lysates rather than live cells, ensure unbound probe is removed via desalting or dialysis before irradiation.[8] For live cells, wash them thoroughly with ice-cold PBS twice after incubation and immediately before UV exposure.[8]

  • A3: UV-Induced Cell Stress or Damage. Excessive UV exposure can cause cell damage and lead to protein aggregation or changes in cellular organization, resulting in artifactual crosslinking.

    • Solution: Minimize UV irradiation time.[10] Perform irradiation on ice to reduce heat-related stress and potential protein denaturation.[4] Always include a "-UV" control to identify bands that may appear due to other cellular stresses.[13]

  • A4: Intrinsic Reactivity of the Linker. All photoaffinity linkers have some propensity to label non-target proteins.

    • Solution: The most critical control is competition. A true interactor should show significantly reduced labeling when the cells are pre-incubated with an excess of unlabeled lenalidomide.[11][14] Proteins that are labeled in both the competed and un-competed samples are likely non-specific binders.[15]

Problem 3: Difficulty with Downstream Analysis

Q: I see a smear or no distinct bands for my crosslinked product on a Western blot.

  • A1: Heterogeneous Crosslinking. The crosslinked complex may not be a single species, leading to a smear rather than a sharp band.

    • Solution: This can be inherent to the technique. Ensure you are using a gel system (e.g., a gradient gel) that can resolve a wide range of molecular weights.[4]

  • A2: Poor Antibody Recognition. The crosslinking event may have occurred within the epitope recognized by your primary antibody, preventing it from binding.

    • Solution: If possible, try a different antibody that recognizes a different epitope on the target protein. Alternatively, use an antibody against a tag on your protein of interest if one is present.

  • A3: Inefficient Protein Transfer. High molecular weight crosslinked complexes may transfer poorly from the gel to the membrane.

    • Solution: Optimize your Western blot transfer conditions. Use a lower percentage gel, and consider using a wet transfer system overnight at a low voltage to improve the transfer efficiency of large proteins.[4]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the standard workflow for a photo-affinity labeling experiment using this compound to identify cellular targets.

G cluster_cell_culture Cellular Phase cluster_biochem Biochemical Phase cluster_analysis Analysis Phase A 1. Cell Culture Treat with this compound (and Competitor Control) B 2. Incubate (e.g., 1 hour) A->B C 3. Wash Cells (Remove unbound probe) B->C D 4. UV Irradiation (365 nm) C->D E 5. Cell Lysis D->E F 6. 'Click' Chemistry (Attach Biotin Tag) E->F G 7. Enrichment (Streptavidin Beads) F->G H 8. Elution & Digestion (On-bead or after elution) G->H I 9a. Western Blot (Validation) H->I J 9b. LC-MS/MS (Proteomic Identification) H->J

General workflow for a this compound experiment.
Detailed Methodologies

1. Protocol: In-Cell Photocrosslinking

  • Cell Preparation: Plate cells to achieve approximately 80-90% confluency on the day of the experiment. For suspension cells, adjust the density to a concentration that allows for sufficient material.

  • Probe Incubation: Remove culture medium. Add fresh, serum-free medium or PBS containing the desired concentration of this compound (e.g., 50 µM). For competition control samples, pre-incubate cells with a 3-fold molar excess of lenalidomide (e.g., 150 µM) for 30 minutes before adding the photo-probe.[11]

  • Incubation: Incubate the cells for 1 hour at 37°C in the dark to allow the probe to bind to its targets.

  • Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove any unbound probe.[8] Leave the final wash of PBS on the cells to prevent them from drying out during irradiation.

  • UV Irradiation: Place the cell culture plate on an ice bath to minimize heat damage.[4] Remove the lid and place a long-wave UV lamp (365 nm) as close as possible to the cells (e.g., 1-5 cm).[10] Irradiate for the optimized duration (e.g., 5-10 minutes).

  • Cell Harvesting: Immediately after irradiation, aspirate the PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is now ready for downstream processing.

2. Protocol: Western Blot Analysis of Crosslinked Products

  • Sample Preparation: Take a small aliquot of the cell lysate from the photocrosslinking experiment. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Mix the protein lysate with SDS-PAGE sample loading buffer. It is often recommended to use a reducing agent (like DTT or β-mercaptoethanol) unless you are studying disulfide-linked complexes.[16] Load equal amounts of protein onto a polyacrylamide gel (a 4-15% gradient gel is often a good choice for unknown complex sizes).[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For high molecular weight complexes, a wet transfer at 4°C overnight is recommended for higher efficiency.[16]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[16] A successful crosslink will appear as a higher molecular weight band or smear compared to the protein in the non-irradiated control lane.

Signaling Pathway and Troubleshooting Logic

The diagrams below illustrate the intended biological pathway and a decision tree for troubleshooting common experimental issues.

G cluster_pathway Lenalidomide Mechanism of Action PL Photo-Lenalidomide CRBN CRBN (E3 Ligase Substrate Receptor) PL->CRBN Binds & Induces Conformational Change CRL4 CRL4 Complex CRBN->CRL4 Part of IKZF1 IKZF1/3 (Target Protein) CRBN->IKZF1 Recruits Substrate Ub Ubiquitin CRL4->Ub Attaches Proteasome Proteasome IKZF1->Proteasome Targeted to Ub->IKZF1 Degradation Degradation Proteasome->Degradation

Mechanism of action targeted by Photo-lenalidomide.

G Start Problem: Low/No Signal UV_Check Is UV setup optimal? (365nm, <5cm, >5 min) Start->UV_Check Probe_Conc Is probe concentration sufficient? (e.g., >10 µM) UV_Check->Probe_Conc No Sol_UV Optimize UV: - Check bulb spectrum - Decrease distance - Increase time UV_Check->Sol_UV Yes Target_Abundance Is the target protein lowly expressed? Probe_Conc->Target_Abundance No Sol_Conc Increase probe concentration in titration Probe_Conc->Sol_Conc Yes WB_Check Is Western Blot transfer efficient? Target_Abundance->WB_Check No Sol_Enrich Enrich for target protein (e.g., via IP post-lysis) Target_Abundance->Sol_Enrich Yes Sol_WB Optimize transfer: - Use gradient gel - Wet transfer overnight WB_Check->Sol_WB Yes Sol_MS Consider more sensitive method (Mass Spec) WB_Check->Sol_MS No

Troubleshooting decision tree for low signal issues.

References

Overcoming limitations of photoaffinity labeling in living cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing photoaffinity labeling (PAL) in living cells.

Troubleshooting Guides

This section addresses specific issues that may arise during photoaffinity labeling experiments in a question-and-answer format.

Issue 1: Low or No Labeling Efficiency

Q: My Western blot or in-gel fluorescence shows a very weak or no signal for my protein of interest. What are the possible causes and solutions?

A: Low labeling efficiency is a common problem in PAL experiments. Several factors could be contributing to this issue. Here's a systematic approach to troubleshooting:

  • Probe-Related Issues:

    • Suboptimal Probe Concentration: The concentration of your photoaffinity probe is critical. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased non-specific binding and cellular toxicity. It is recommended to perform a titration experiment to determine the optimal probe concentration.[1]

    • Probe Instability: Some photoaffinity probes, particularly those containing aryl azides, can be sensitive to light and temperature. Ensure your probe is stored correctly (in the dark, at low temperatures) and prepare solutions fresh before each experiment.[1]

    • Inefficient Cellular Uptake: If your probe is not efficiently entering the cells, labeling will be compromised. Consider modifying the probe to enhance cell permeability, for example, by incorporating an arginine unit.[2]

  • Photoactivation-Related Issues:

    • Incorrect UV Wavelength: Different photoreactive groups are activated at specific UV wavelengths. Aryl azides are typically activated below 300 nm, while benzophenones and diazirines are activated at longer UVA wavelengths (around 350-365 nm).[1][3] Verify that your UV lamp's output matches the requirements of your probe.

    • Insufficient UV Irradiation: The duration and intensity of UV exposure are crucial. Insufficient irradiation will lead to incomplete activation of the probe. Conversely, excessive irradiation can cause cellular damage and protein degradation.[1][4] Optimization of the irradiation time is necessary for each experimental setup.[1][5] Lowering the distance between the UV source and the sample can also increase labeling efficiency.[5]

    • Quenching of the Reactive Intermediate: The highly reactive species generated upon photoactivation (e.g., nitrenes, carbenes) can be quenched by components in the cell culture medium or lysis buffer, such as thiols (e.g., DTT, BME).[1] If possible, minimize the concentration of these quenching agents.

  • Target-Related Issues:

    • Low Abundance of the Target Protein: If your protein of interest is expressed at low levels, detecting a signal can be challenging. Consider overexpressing your target protein or using a more sensitive detection method.

    • Weak Interaction with the Probe: The affinity of the probe for its target is a key determinant of labeling efficiency. If the interaction is weak or transient, the labeling yield will be low.

Issue 2: High Non-Specific Binding

Q: I'm observing many labeled proteins in my negative controls, or my target protein band is obscured by a high background signal. How can I reduce non-specific binding?

A: High non-specific binding can mask the signal from your true target and lead to false positives. Here are several strategies to mitigate this issue:

  • Optimize Probe Concentration: As mentioned previously, using an excessively high probe concentration is a common cause of non-specific labeling.[1][5] Titrate your probe to the lowest effective concentration.

  • Competition Experiments: A crucial control for any PAL experiment is a competition assay. Pre-incubating the cells with an excess of the unlabeled parent compound (the molecule from which the probe was derived) should reduce the labeling of the specific target.[5][6] This helps to distinguish specific binders from non-specifically labeled proteins.

  • Reduce UV Irradiation Time: The reactive intermediates generated by photoactivation have a finite half-life. Longer-lived species, like nitrenes from aryl azides, have more time to diffuse and react with non-target proteins.[1] Use the shortest possible UV irradiation time that still provides sufficient target labeling.[1]

  • Incorporate Blocking Agents: Adding blocking agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20) to your buffers can help to reduce non-specific interactions.[1]

  • Washing Steps: Ensure thorough washing of cells after probe incubation to remove unbound probe before UV irradiation. Similarly, stringent washing of beads after enrichment is critical to remove non-specifically bound proteins.[1]

  • Probe Design: The choice of photoreactive group can influence non-specific binding. Diazirines, for example, generate highly reactive carbenes with very short half-lives, which can lead to more localized and specific labeling compared to aryl azides.[7][8]

Issue 3: Difficulty in Downstream Analysis (Mass Spectrometry)

Q: After enriching my labeled proteins, I'm having trouble identifying my target by mass spectrometry. What could be the problem?

A: Challenges in the downstream proteomic analysis are common. Here are some troubleshooting tips:

  • Inefficient Enrichment: If the enrichment of your biotin-tagged proteins on streptavidin beads is inefficient, the final peptide concentration might be too low for mass spectrometry detection. Ensure that your lysis buffer is effectively solubilizing your protein of interest and that the incubation time with the beads is sufficient.

  • Inefficient Elution or Digestion: The on-bead digestion of proteins is a critical step. Inefficient digestion will result in a low peptide yield. Consider using a combination of proteases to improve sequence coverage.[1]

  • Identification of Cross-linked Peptides: The covalent modification of a peptide by the photoaffinity probe can make it difficult for standard search algorithms to identify. Specialized mass spectrometry software that can account for this modification may be necessary.[1]

  • Interference from Unlabeled Probe: Excess, unreacted probe can interfere with mass spectrometry analysis. Ensure thorough removal of small molecules after the enrichment steps.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters that should be optimized for successful photoaffinity labeling experiments.

ParameterTypical RangeKey Considerations
Probe Concentration 1 - 100 µMTitrate to find the optimal balance between labeling efficiency and non-specific binding.
UV Irradiation Time 5 - 30 minutesOptimize for sufficient target labeling while minimizing cell damage.[5] 50% labeling was observed within 10 minutes in one study.[2]
UV Wavelength Aryl Azides: < 300 nmBenzophenones: ~350-365 nmDiazirines: ~350-365 nmMatch the wavelength to the photoreactive group on your probe.[1][3]
Competitor Concentration 10 - 100-fold excessUse a sufficient excess of the unlabeled parent compound to demonstrate specific binding. A 50-fold excess was used in one protocol.[5]
Photoreactive GroupActivation WavelengthReactive IntermediateKey Characteristics
Aryl Azide (B81097) < 300 nmNitreneLonger half-life can lead to diffusion and non-specific labeling.[1]
Benzophenone ~350-365 nmTriplet DiradicalChemically stable and preferentially reacts with C-H bonds.[9]
Diazirine ~350-365 nmCarbeneHighly reactive with a short half-life, leading to more specific labeling.[7][8]

Experimental Protocols

Protocol 1: General Workflow for Photoaffinity Labeling in Living Cells

This protocol outlines the key steps for a typical PAL experiment in living cells.

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency (e.g., 90%).[5]

    • For competition experiments, pre-incubate a set of cells with an excess of the unlabeled parent compound for a defined period before adding the photoaffinity probe.[5]

    • Incubate the cells with the photoaffinity probe at the optimized concentration and for a time sufficient for target binding.

  • UV Irradiation:

    • Wash the cells with ice-cold PBS to remove the unbound probe.[5]

    • Place the cell culture dish on a cold surface (e.g., an ice block) to minimize heat-induced damage during irradiation.

    • Irradiate the cells with a UV lamp at the appropriate wavelength and for the optimized duration. Ensure proper safety precautions, including wearing UV-protective goggles.[5]

  • Cell Lysis and Protein Extraction:

    • After irradiation, harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteins.

  • Enrichment of Labeled Proteins (for Biotin-tagged Probes):

    • If your probe contains a biotin (B1667282) tag, incubate the cell lysate with streptavidin-conjugated beads to capture the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.[1]

  • Downstream Analysis:

    • Western Blotting: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against your protein of interest.

    • In-Gel Fluorescence: If your probe has a fluorescent reporter, you can directly visualize the labeled proteins in the gel using a fluorescence scanner.[5][10][11]

    • Mass Spectrometry: For unbiased target identification, perform on-bead digestion of the enriched proteins with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry.[5]

Protocol 2: Click Chemistry for Two-Step Labeling

This protocol is for probes containing an alkyne or azide handle for subsequent conjugation to a reporter tag via click chemistry.

  • Perform PAL as described in Protocol 1 using a probe with an alkyne or azide group.

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate containing the labeled proteins with the click chemistry reagents. A typical reaction mixture includes:

    • The corresponding azide or alkyne reporter tag (e.g., biotin-azide).

    • A copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).[12]

    • A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.[12]

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes.[12]

  • Proceed with Enrichment and Analysis: After the click reaction, the labeled proteins are now tagged with the reporter and can be enriched and analyzed as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_cell_culture In-Cell Steps cluster_biochemistry Biochemical Steps cluster_analysis Analysis Methods A 1. Cell Culture B 2. Probe Incubation A->B C 3. UV Irradiation (Covalent Crosslinking) B->C D 4. Cell Lysis C->D Covalent Adduct Formation E 5. Enrichment (e.g., Streptavidin Beads) D->E F 6. Downstream Analysis E->F G Western Blot F->G H In-Gel Fluorescence F->H I Mass Spectrometry F->I

Caption: General experimental workflow for photoaffinity labeling in living cells.

troubleshooting_logic Start Low/No Signal Probe Check Probe Concentration & Stability Start->Probe UV Verify UV Wavelength & Optimize Irradiation Time Probe->UV If probe is OK NoImprovement No Improvement Probe->NoImprovement If probe is degraded Enrich Assess Enrichment Efficiency UV->Enrich If UV is optimized UV->NoImprovement If UV is incorrect SignalOK Signal Improved Enrich->SignalOK If enrichment is efficient Enrich->NoImprovement If enrichment failed

Caption: A simplified decision tree for troubleshooting low signal in PAL experiments.

FAQs (Frequently Asked Questions)

Q1: What are the most common photoreactive groups used in PAL, and how do I choose the right one?

A1: The three most common photoreactive groups are aryl azides, benzophenones, and diazirines.[8]

  • Aryl azides are activated by short-wavelength UV light (<300 nm) and form reactive nitrenes. They are relatively easy to synthesize but can have a longer-lived reactive intermediate, which may increase non-specific labeling.[1]

  • Benzophenones are activated by longer-wavelength UVA light (~350-365 nm) and form a triplet diradical that preferentially reacts with C-H bonds. They are chemically very stable.[9]

  • Diazirines are also activated by UVA light (~350-365 nm) and generate a highly reactive carbene. Their small size and the short lifetime of the carbene often result in more specific labeling.[7][8]

The choice depends on several factors, including the chemical tractability of incorporating the group into your parent molecule without disrupting its binding activity, and the desired balance between reactivity and specificity. For live-cell experiments, benzophenones and diazirines are often preferred due to the use of less damaging longer wavelength UV light.

Q2: How can I be sure that the proteins I've identified are true interaction partners?

A2: Validating the targets identified through PAL is a critical step. No single method is foolproof, so a combination of approaches is recommended.

  • Competition experiments: As mentioned in the troubleshooting section, showing that the labeling of a potential target is reduced by an excess of the unlabeled parent compound is a strong indicator of specific binding.[5][6]

  • Orthogonal validation methods: It is essential to confirm your findings using non-PAL-based techniques.[5] Examples include:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[5]

    • Immunoprecipitation-Western Blot: Confirm the interaction by pulling down the target protein and blotting for the ligand (if an antibody against it exists) or vice-versa.

    • Functional assays: If the ligand is known to have a specific biological activity, you can test whether knocking down the identified target protein recapitulates or abolishes this effect.

    • Genomic and transcriptomic data: Cross-referencing your results with public databases can help determine if the expression of your identified target correlates with the observed phenotype.[13][14]

Q3: Can photoaffinity labeling cause damage to living cells?

A3: Yes, UV irradiation can be cytotoxic.[15] It is important to minimize UV exposure to maintain cell viability.[5] Using longer wavelength UV light (UVA, ~350-365 nm), which is used to activate benzophenones and diazirines, is generally less damaging to cells than shorter wavelength UVB or UVC light.[16] Always perform cell viability assays (e.g., trypan blue exclusion) after UV irradiation to ensure that your experimental conditions are not causing excessive cell death.[5]

Q4: What is the difference between one-step and two-step photoaffinity labeling?

A4:

  • One-step labeling uses a probe that contains both the photoreactive group and a reporter tag (e.g., biotin or a fluorophore) in a single molecule. This is a more direct approach.

  • Two-step labeling utilizes a probe with a photoreactive group and a bioorthogonal handle, such as an alkyne or an azide. After photocrosslinking in the cells, a reporter tag with the complementary handle is attached via a click chemistry reaction.[5] This approach can be advantageous because the smaller initial probe may have better cell permeability and less steric hindrance, potentially improving target engagement.

References

Validation & Comparative

A Comparative Guide to Quantitative Proteomics for Validating Photo-Lenalidomide-Acid Targets

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Photo-lenalidomide-acid (hereafter referred to as photo-lenalidomide), a photo-affinity chemical probe, against its parent compound, lenalidomide (B1683929). It details the use of quantitative proteomics to identify and validate its cellular targets, offering supporting experimental data and detailed protocols for researchers aiming to employ similar chemical biology strategies.

Introduction: Photo-affinity Labeling for Target Identification

Lenalidomide is a clinically significant immunomodulatory drug that functions by redirecting the substrate specificity of the E3 ubiquitin ligase receptor Cereblon (CRBN).[1][2] Identifying the full spectrum of proteins that interact with such drugs in a cellular context is crucial for understanding their mechanisms of action and potential off-target effects. Photo-affinity labeling (PAL) combined with quantitative mass spectrometry is a powerful chemoproteomic strategy for this purpose.[3]

This guide focuses on photo-lenalidomide , a probe developed to covalently capture cellular binding partners of lenalidomide upon UV irradiation.[4][5] By incorporating a photo-reactive diazirine group and an alkyne handle for enrichment, this probe allows for the unbiased identification of direct targets and complex partners from live cells.[4] Its performance is critically evaluated by comparing its biological activity to the parent compound and by using the parent compound in competition experiments to validate target specificity.

Performance Comparison: Photo-Lenalidomide vs. Lenalidomide

A crucial validation step for any chemical probe is to ensure it recapitulates the biological activity of the parent molecule. Photo-lenalidomide was systematically compared against lenalidomide across several functional assays. The results confirm that the addition of the photo-affinity handle at a specific position on the isoindolinone core preserves the essential functions of lenalidomide.[4][6]

Table 1: Comparison of Biological Activity

Assay Lenalidomide Photo-Lenalidomide Outcome Reference
Target Degradation Degrades IKZF1 & IKZF3 Degrades IKZF1 & IKZF3 comparably Preserved Activity [4][6]
Anti-proliferative Activity Inhibits MM.1S cell growth Inhibits MM.1S cell growth comparably Preserved Activity [6]

| Immunomodulatory Effect | Induces IL-2 production in Jurkat cells | Induces IL-2 production comparably | Preserved Activity |[6] |

In contrast, other synthesized analogs with the photo-affinity tag at different positions (e.g., on the glutarimide (B196013) ring) failed to induce target degradation, demonstrating the critical importance of the linker position and serving as negative controls.[4][6]

Quantitative Proteomics for Target Validation

The primary advantage of photo-lenalidomide is its utility in identifying targets via quantitative proteomics. The standard workflow involves treating cells with photo-lenalidomide, followed by a parallel treatment where an excess of the parent lenalidomide is added as a competitor. True targets of lenalidomide will be enriched by the probe and this enrichment will be significantly reduced in the competition sample.

A tandem mass tag (TMT)-based quantitative proteomics experiment was performed using photo-lenalidomide in multiple myeloma (MM.1S) cells and HEK293T cells.[4][7] The results successfully identified known interactors and discovered a novel binding partner.

Table 2: Key Protein Targets Identified by Photo-Lenalidomide Pulldown

Protein Target Function Result in MM.1S Cells Result in HEK293T Cells Validation Reference
CRBN Primary direct target of lenalidomide Significantly enriched; competed by lenalidomide Significantly enriched; competed by lenalidomide Validated [4][7]
IKZF1 Known neosubstrate degraded by CRL4-CRBN Significantly enriched; competed by lenalidomide Not endogenously expressed Validated [4][5]

| eIF3i | Eukaryotic translation initiation factor | Not significantly enriched | Significantly enriched; competed by lenalidomide | Novel Discovery |[4][7] |

The identification of eIF3i as a lenalidomide-dependent CRBN interactor, which is not degraded, highlights the ability of this probe to uncover a broader array of ligand-induced protein complexes beyond those destined for proteasomal degradation.[4][5]

Visualizing the Method and Mechanism

To clarify the experimental process and the underlying biological pathway, the following diagrams illustrate the key workflows and relationships.

G Experimental Workflow for Photo-Lenalidomide Target ID cluster_cell Live Cell Treatment cluster_lysis Protein Processing cluster_ms Mass Spectrometry Analysis p1 Treat cells with Photo-Lenalidomide p3 UV Irradiation (350 nm) to induce covalent crosslinking p1->p3 p2 Competition Control: + excess Lenalidomide p2->p3 p4 Cell Lysis p3->p4 p5 Click Chemistry: Tag probe with Biotin-Azide p4->p5 p6 Enrichment on Streptavidin Beads p5->p6 p7 On-bead Trypsin Digestion p6->p7 p8 Peptide Labeling (TMT) p7->p8 p9 LC-MS/MS Analysis p8->p9 p10 Quantitative Data Analysis (Volcano Plot) p9->p10 v1 Validated Targets p10->v1 v2 Novel Targets p10->v2

Caption: A flowchart of the photo-affinity labeling quantitative proteomics workflow.

G Lenalidomide's Molecular Mechanism of Action cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_drug Drug Action cluster_substrate Neosubstrate cluster_process Cellular Process CRBN Cereblon (CRBN) Substrate Receptor IKZF1 IKZF1 / IKZF3 (e.g., Transcription Factors) CRBN->IKZF1 Recruits CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 DDB1->CRBN Rbx1 Rbx1 DDB1->Rbx1 Lenalidomide Photo-Lenalidomide Lenalidomide->CRBN Binds Lenalidomide->IKZF1 Recruits Ub Ubiquitination IKZF1->Ub Tagged for degradation Proteasome Proteasomal Degradation Ub->Proteasome Leads to Outcome Anti-proliferative & Immunomodulatory Effects Proteasome->Outcome

Caption: The signaling pathway of Lenalidomide action via the CRBN E3 ligase complex.

Experimental Protocols

The following is a generalized protocol for target identification using photo-lenalidomide, synthesized from published methods.[3][4][8]

A. Photo-affinity Labeling in Live Cells
  • Cell Culture: Culture cells (e.g., MM.1S) to approximately 80% confluency in appropriate media.

  • Probe Incubation:

    • Test Condition: Treat cells with 50 µM photo-lenalidomide for 1 hour at 37 °C.

    • Competition Control: Pre-incubate cells with 150 µM lenalidomide for 30 minutes before adding 50 µM photo-lenalidomide for an additional 1 hour.

  • UV Irradiation: Wash the cells with cold PBS to remove unbound probe. Place the cell culture plate on ice and irradiate with 350 nm UV light for 15-20 minutes to induce covalent cross-linking.

  • Cell Harvesting: Scrape cells in cold PBS, centrifuge at 500 x g for 5 minutes, and store the cell pellet at -80 °C.

B. Protein Enrichment and Preparation for Mass Spectrometry
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors) and sonicate to lyse the cells and shear DNA. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.

  • Click Chemistry: To the clarified lysate, add Biotin-Azide, TBTA ligand, TCEP, and Copper(II) Sulfate. Incubate for 1-2 hours at room temperature to attach the biotin (B1667282) handle to the cross-linked proteins.

  • Protein Precipitation: Perform a chloroform/methanol precipitation to remove excess reagents.

  • Streptavidin Enrichment: Resuspend the protein pellet in a buffer containing SDS and incubate with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture biotinylated proteins.

  • Washing: Wash the beads extensively with a series of stringent buffers (e.g., solutions with SDS, urea, and high salt concentrations) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin at 37 °C.

C. Quantitative Mass Spectrometry and Data Analysis
  • Peptide Labeling: Collect the supernatant containing the digested peptides. Label the peptides from the test and control conditions with different isobaric Tandem Mass Tags (TMT) according to the manufacturer's protocol.

  • LC-MS/MS: Combine the labeled peptide samples and analyze using liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Process the raw data using a suitable software suite (e.g., Proteome Discoverer). Search the spectra against a relevant protein database to identify peptides and proteins. Quantify the relative abundance of proteins between the test and competition control samples based on the TMT reporter ion intensities.

  • Target Identification: Generate a volcano plot (log2 fold change vs. -log10 p-value) to identify proteins that are significantly enriched by photo-lenalidomide and whose enrichment is significantly reduced upon competition with lenalidomide. These are high-confidence candidate targets.

References

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